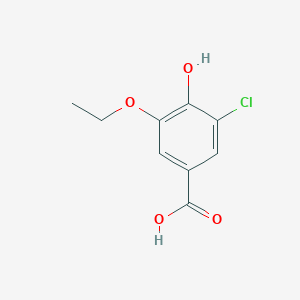

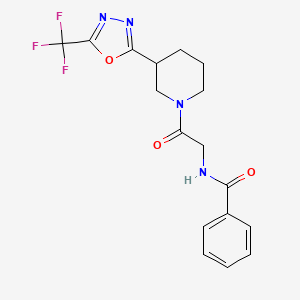

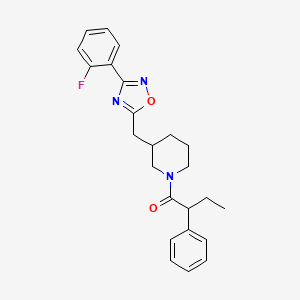

![molecular formula C17H24BFO4 B2773617 2-[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246393-66-6](/img/structure/B2773617.png)

2-[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“{5-fluoro-2-[(oxolan-3-yl)methoxy]phenyl}boronic acid” is a chemical compound with the CAS Number: 1334327-75-1 . It has a molecular weight of 240.04 .

Molecular Structure Analysis

The IUPAC name for this compound is 5-fluoro-2-(tetrahydro-3-furanylmethoxy)phenylboronic acid . The InChI code for this compound is 1S/C11H14BFO4/c13-9-1-2-11(10(5-9)12(14)15)17-7-8-3-4-16-6-8/h1-2,5,8,14-15H,3-4,6-7H2 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Enhanced Brightness and Emission-Tuning in Nanoparticles

Researchers have explored the use of 2-[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related compounds for the creation of enhanced brightness emission-tuned nanoparticles. These nanoparticles, derived from heterodifunctional polyfluorene building blocks, demonstrate bright fluorescence emission with quantum yields as high as 84%. The ability to tune emission wavelengths through energy transfer to dye labels offers significant potential for applications in imaging and sensing technologies (Fischer, Baier, & Mecking, 2013).

Precision Synthesis in Polymerization

The compound has also been utilized in the precision synthesis of polymers, such as poly(3-hexylthiophene), through catalyst-transfer Suzuki-Miyaura coupling polymerization. This method yields polymers with narrow molecular weight distribution and almost perfect head-to-tail regioregularity, highlighting the compound's role in facilitating precise and controlled polymer synthesis (Yokozawa et al., 2011).

Synthesis of Organoboron Compounds

Another application involves the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These compounds exhibit inhibitory activity against serine proteases, including thrombin, indicating potential for therapeutic applications. The study provides insights into the synthesis and properties of these organoboron compounds, emphasizing their biological significance (Spencer et al., 2002).

Chain-Growth Polymerization

The compound is instrumental in chain-growth polymerization for synthesizing polyfluorene via Suzuki-Miyaura coupling reaction. This approach allows for the production of well-defined polyfluorenes with narrow molecular weight distributions, showcasing the compound's utility in advanced polymerization techniques (Yokoyama et al., 2007).

Safety and Hazards

properties

IUPAC Name |

2-[5-fluoro-2-(oxolan-3-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BFO4/c1-16(2)17(3,4)23-18(22-16)14-9-13(19)5-6-15(14)21-11-12-7-8-20-10-12/h5-6,9,12H,7-8,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJIPHBENPVRPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

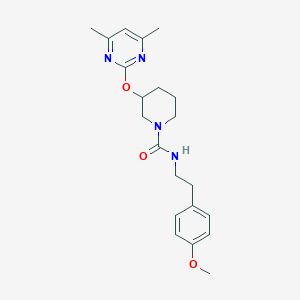

![N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2773539.png)

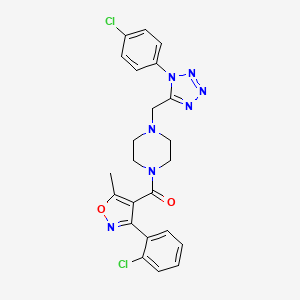

![N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2773540.png)

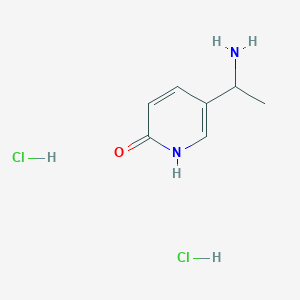

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B2773543.png)

![(3Ar,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2773550.png)

![(4E,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2773554.png)